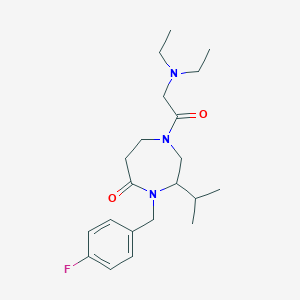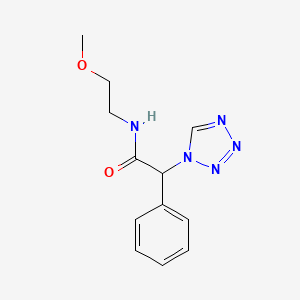![molecular formula C21H25N5 B5398071 1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B5398071.png)
1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane, commonly known as MPDP, is a chemical compound that belongs to the diazepane family. It is a synthetic compound that has been synthesized by various methods and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of MPDP is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety, sedation, and convulsions. MPDP is believed to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter activity, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
MPDP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in the inhibitory neurotransmitter activity. Additionally, MPDP has been shown to have a positive effect on memory and learning, possibly due to its effect on the cholinergic system.
Vorteile Und Einschränkungen Für Laborexperimente
MPDP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, MPDP has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in experiments. Additionally, it has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Zukünftige Richtungen
There are several future directions for the study of MPDP. One potential direction is to investigate its potential as a treatment for anxiety and epilepsy. Additionally, further research is needed to understand its effect on the cholinergic system and its potential as a treatment for cognitive disorders. Finally, further research is needed to develop more effective methods for administering MPDP in experiments, such as developing more soluble forms of the compound.
Synthesemethoden
MPDP has been synthesized by various methods, including the reaction of 2-methyl-4-pyridinylamine with 4-(1H-pyrazol-1-yl)benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The reaction yields MPDP as the final product, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
MPDP has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, MPDP has been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-methylpyridin-4-yl)-4-[(4-pyrazol-1-ylphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-18-16-21(8-10-22-18)25-12-3-11-24(14-15-25)17-19-4-6-20(7-5-19)26-13-2-9-23-26/h2,4-10,13,16H,3,11-12,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBFGXMCTHBLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398037.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine](/img/structure/B5398044.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5398045.png)
![N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5398046.png)
![[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5398052.png)
![4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B5398079.png)

![2-[4-(6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B5398088.png)